Antiallergic agent-1

Description

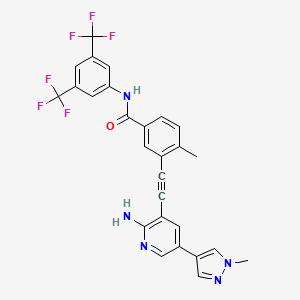

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H19F6N5O |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

3-[2-[2-amino-5-(1-methylpyrazol-4-yl)-3-pyridinyl]ethynyl]-N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide |

InChI |

InChI=1S/C27H19F6N5O/c1-15-3-4-18(25(39)37-23-10-21(26(28,29)30)9-22(11-23)27(31,32)33)7-16(15)5-6-17-8-19(12-35-24(17)34)20-13-36-38(2)14-20/h3-4,7-14H,1-2H3,(H2,34,35)(H,37,39) |

InChI Key |

CEUSZLVORFRBCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#CC3=C(N=CC(=C3)C4=CN(N=C4)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Antiallergic Agent-1: A Technical Overview of its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antiallergic agent-1" (designated herein as Allerceptin) represents a novel therapeutic candidate engineered to mitigate allergic responses through a dual-pronged mechanism of action. This document provides an in-depth technical guide on its core pharmacological activities: high-affinity inverse agonism of the histamine H1 receptor (H1R) and potent inhibition of Bruton's tyrosine kinase (BTK). By targeting both the downstream effects of histamine and the upstream activation of mast cells and basophils, Allerceptin offers a comprehensive approach to managing allergic inflammation. This whitepaper details the quantitative pharmacological profile of Allerceptin, outlines the key experimental protocols for its characterization, and visualizes the associated molecular pathways and experimental workflows.

Introduction

Allergic diseases, including allergic rhinitis, atopic dermatitis, and asthma, are driven by hypersensitivity reactions of the immune system to otherwise harmless substances. A key event in the allergic cascade is the cross-linking of IgE antibodies on the surface of mast cells and basophils, which triggers their degranulation and the release of pro-inflammatory mediators, most notably histamine.[1] Histamine, by acting on the H1 receptor, induces vasodilation, increases vascular permeability, and causes smooth muscle contraction, leading to the classic symptoms of an allergic reaction.[2]

Current antiallergic therapies often focus on blocking the action of histamine at the H1 receptor.[3][4] While effective, these agents do not prevent the release of other inflammatory mediators from mast cells. Allerceptin is a next-generation small molecule designed to overcome this limitation. It not only acts as a potent inverse agonist at the H1 receptor, effectively silencing this pathway, but also inhibits Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling cascade that leads to mast cell activation and degranulation.[5][6] This dual mechanism allows Allerceptin to both block the effects of released histamine and suppress the release of a broad spectrum of inflammatory mediators.

Quantitative Pharmacological Profile

The efficacy and selectivity of Allerceptin have been quantified through a series of in vitro assays. The data presented below summarize its binding affinity, functional potency, and kinase selectivity.

Table 1: H1 Receptor Binding Affinity and Functional Activity

| Parameter | Value | Assay Type |

| H1R Binding Affinity (Ki) | 1.2 nM | Radioligand Binding Assay ([³H]-mepyramine) |

| H1R Functional Potency (IC50) | 3.5 nM | Calcium Flux Assay |

| Receptor Selectivity | >1000-fold vs. H2, H3, H4, M1, α1 | Competitive Binding Assays |

Table 2: BTK Inhibition and Kinase Selectivity

| Parameter | Value | Assay Type |

| BTK Enzymatic Inhibition (IC50) | 8.7 nM | LanthaScreen™ Eu Kinase Binding Assay |

| Cellular BTK Inhibition (IC50) | 25.1 nM | Phospho-BTK Western Blot (in RBL-2H3 cells) |

| Kinase Selectivity | >500-fold vs. a panel of 300 kinases | KinomeScan™ Profiling |

Mechanism of Action: Signaling Pathways

Allerceptin exerts its antiallergic effects by intervening in two distinct but complementary signaling pathways.

Histamine H1 Receptor Inverse Agonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein.[7] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium stores, leading to the physiological responses associated with allergy.[8] Allerceptin, as an inverse agonist, binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing even the basal level of signaling and potently blocking histamine-induced activation.[2]

References

- 1. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Antihistamine - Wikipedia [en.wikipedia.org]

- 3. Current views of the mechanism of action of prophylactic antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Functions of Bruton's tyrosine kinase in mast and B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Abrocitinib: A Technical Whitepaper on the Discovery and Synthesis of a Novel Antiallergic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrocitinib, an orally administered small molecule, is a selective Janus kinase 1 (JAK1) inhibitor.[1][2] It has been approved for the treatment of moderate-to-severe atopic dermatitis, a chronic inflammatory skin condition with a significant allergic component.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of abrocitinib, serving as a comprehensive resource for professionals in the field of drug development and immunology. The development of targeted therapies like JAK inhibitors signifies a shift away from broader immunosuppressive treatments towards more precise interventions in inflammatory and allergic diseases.[5]

Discovery and Development

Abrocitinib was developed through a targeted drug discovery program aimed at identifying selective JAK1 inhibitors.[6] The rationale was to modulate the signaling of pro-inflammatory cytokines that are pivotal in the pathophysiology of atopic dermatitis.[1][7] The discovery process involved the modification of tofacitinib, an existing JAK1/JAK3 inhibitor.[6] Through medicinal chemistry efforts, abrocitinib emerged as a candidate with a favorable selectivity profile and oral bioavailability.[6]

Mechanism of Action

Abrocitinib functions by selectively and reversibly inhibiting Janus kinase 1 (JAK1), an intracellular enzyme crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[3][8] By blocking the adenosine triphosphate (ATP) binding site of JAK1, abrocitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][8] This disruption of the JAK-STAT pathway impedes the downstream signaling of several key cytokines implicated in the pathogenesis of atopic dermatitis, including Interleukin-4 (IL-4), IL-13, IL-31, IL-22, and Thymic Stromal Lymphopoietin (TSLP).[3][9] The inhibition of these cytokine pathways leads to a reduction in inflammation and alleviates the symptoms of atopic dermatitis, such as pruritus (itching) and skin lesions.[5][8]

Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event activates the associated JAK enzymes, which then phosphorylate each other and the intracellular domains of the cytokine receptors.[10] These phosphorylated sites serve as docking stations for STAT proteins.[10] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the cell nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function.[8][10] Abrocitinib's targeted inhibition of JAK1 interrupts this critical signaling cascade.

JAK-STAT Signaling Pathway and the inhibitory action of Abrocitinib.

Quantitative Data

Table 1: In Vitro Selectivity of Abrocitinib

| Janus Kinase | Selectivity Fold vs. JAK1 |

| JAK2 | 28 |

| JAK3 | >340 |

| TYK2 | 43 |

Data sourced from preclinical in vitro studies using cell-free isolated enzymes.[2][3]

Table 2: Clinical Efficacy of Abrocitinib in Moderate-to-Severe Atopic Dermatitis (Week 12 Data)

| Endpoint | Abrocitinib 100 mg | Abrocitinib 200 mg | Placebo |

| IGA 0/1 (Clear or Almost Clear Skin) | 28.4% | 38.1% | 9.1% |

| EASI-75 (≥75% improvement in Eczema Area and Severity Index) | 44.5% | 61.0% | 10.4% |

| PP-NRS ≥4-point improvement (in Peak Pruritus Numerical Rating Scale) | 23.9% | 55.3% | 11.5% |

Data from a 12-week clinical trial.[11]

Table 3: Long-Term Clinical Efficacy of Abrocitinib (Week 48 Data)

| Endpoint | Abrocitinib 100 mg | Abrocitinib 200 mg |

| IGA 0/1 | 39% | 52% |

| EASI-75 | 67% | 82% |

| PP-NRS ≥4-point improvement | 51% | 68% |

Data from the JADE EXTEND long-term extension study.[12]

Experimental Protocols

Synthesis of Abrocitinib

The chemical synthesis of abrocitinib has been described in the literature, with one representative route detailed below.[13][14]

Step 1: Enzymatic Reductive Amination A commercially available ketoester is subjected to an enzymatic reductive amination reaction with methylamine.[13] This step utilizes a custom SpRedAm enzyme from Streptomyces purpureus to yield the cis-amino ester with high diastereoselectivity (>99:1).[15] The product is isolated as a succinate salt.[13]

Step 2: SNAr Reaction The resulting aminocyclobutane is then reacted with a pyrrolopyrimidine derivative in a nucleophilic aromatic substitution (SNAr) reaction to form the core structure of abrocitinib.[13]

Step 3: Conversion to Hydroxamic Acid The ester functional group is converted to the corresponding hydroxamic acid.[13]

Step 4: Lossen Rearrangement The hydroxamic acid is activated with N,N'-carbonyldiimidazole (CDI), which induces a Lossen rearrangement.[13][14] Subsequent acidic hydrolysis yields the cis-cyclobutanediamine salt.[13] This method was found to be safer and cleaner for large-scale synthesis compared to the Curtius or Hofmann rearrangements.[15]

Step 5: Sulfonylation The final step involves the sulfonylation of the primary amine with a sulfonyl triazole reagent to afford abrocitinib.[13][14] This specific reagent was chosen for its stability in aqueous systems and favorable reaction kinetics.[15]

Diagram of Synthetic Workflow

A representative workflow for the synthesis of Abrocitinib.

Conclusion

Abrocitinib represents a significant advancement in the targeted treatment of atopic dermatitis. Its selective inhibition of JAK1 provides a focused approach to modulating the key cytokine pathways involved in the pathophysiology of this and potentially other allergic and inflammatory diseases. The well-defined synthetic route allows for efficient and scalable production. This technical guide provides a foundational understanding of abrocitinib for researchers and professionals in the pharmaceutical sciences, highlighting its discovery, mechanism of action, and chemical synthesis.

References

- 1. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Efficacy and Safety of Abrocitinib as a Treatment Option for Atopic Dermatitis: A Short Report of the Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Portico [access.portico.org]

- 7. scispace.com [scispace.com]

- 8. What is the mechanism of Abrocitinib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. ard.bmj.com [ard.bmj.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Technical Guide: Mechanism of Histamine Release Inhibition by Cromolyn Sodium

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic reactions are primarily driven by the release of histamine and other inflammatory mediators from activated mast cells and basophils.[1][2] A key trigger for this process is the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the surface of these cells.[3][4] This event initiates a complex signaling cascade, culminating in degranulation—the fusion of intracellular granules with the plasma membrane and the subsequent release of their contents.

Cromolyn sodium, also known as disodium cromoglycate, is a mast cell stabilizer used in the prophylactic management of allergic conditions such as asthma and allergic rhinitis.[5][6] Unlike antihistamines, which block the action of already-released histamine, cromolyn sodium acts earlier in the allergic cascade by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][5][7] This technical guide provides an in-depth overview of the mechanism of action of cromolyn sodium, focusing on its inhibitory effects on histamine release, relevant quantitative data, experimental protocols for its assessment, and the underlying cellular signaling pathways.

Core Mechanism of Action

Cromolyn sodium exerts its therapeutic effect by stabilizing the membrane of mast cells, rendering them less susceptible to degranulation upon immunological challenge.[8] The primary mechanism involves the inhibition of calcium influx into the mast cell, a critical step for triggering the release of histamine-containing granules.[8][9][10]

Upon activation by an allergen, mast cell membranes undergo an increase in permeability to calcium ions.[10] This influx of extracellular calcium is an essential trigger for the degranulation process. Evidence suggests that cromolyn sodium acts at the cell surface to block this calcium uptake without penetrating the cell.[10] Studies have identified a specific cromolyn-binding protein (CBP) on the surface of mast cells and basophils that appears to be essential for Ca++ influx and subsequent histamine release following IgE crosslinking.[11] By interacting with this or associated components, cromolyn effectively prevents the necessary rise in intracellular calcium required for mediator release.

While its primary action is mast cell stabilization, some studies suggest cromolyn may have broader immunomodulatory effects, including influencing eosinophils and promoting the release of anti-inflammatory mediators like IL-10 from human mast cells.[12][13]

Quantitative Data: In Vitro Inhibition of Histamine Release

The potency of cromolyn sodium in inhibiting histamine release can be quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following table summarizes the inhibitory activity of cromolyn sodium on human mast cells.

| Cell Type | Stimulus | Mediator Measured | IC50 Value | Reference |

| Human Cord-Derived Mast Cells (CDMCs) | IgE/anti-IgE | Histamine | ~50 nM | [14] |

| Human Cord-Derived Mast Cells (CDMCs) | IgE/anti-IgE | Prostaglandin D2 (PGD2) | ~100 nM | [14] |

Experimental Protocol: In Vitro Mast Cell Histamine Release Assay

This protocol outlines a standard method for quantifying histamine release from cultured mast cells (e.g., bone marrow-derived mast cells or a cell line like RBL-2H3) and assessing the inhibitory effect of compounds like cromolyn sodium.

4.1 Materials and Reagents

-

Cultured mast cells (e.g., murine Bone Marrow-Derived Mast Cells, BMMCs)

-

Sensitizing antibody (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-HSA)

-

Cromolyn Sodium

-

Tyrode's Buffer (or similar physiological salt solution)

-

Lysis Buffer (for total histamine release)

-

Histamine ELISA Kit or Spectrofluorometric reagents (o-phthalaldehyde)

-

96-well microplates

-

Standard laboratory equipment (incubator, centrifuge, plate reader)

4.2 Sensitization of Mast Cells

-

Harvest cultured mast cells and wash them with fresh culture medium.

-

Resuspend cells at a concentration of approximately 1x10⁶ cells/mL in culture medium.

-

Add sensitizing anti-DNP IgE antibody to a final concentration of 0.5-1.0 µg/mL.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow IgE to bind to FcεRI receptors on the cell surface.

4.3 Histamine Release Assay

-

Preparation: Wash the sensitized cells twice with Tyrode's Buffer to remove unbound IgE. Resuspend the cells in Tyrode's Buffer at a final concentration of 2-5x10⁵ cells/mL.

-

Compound Incubation: Aliquot 100 µL of the cell suspension into the wells of a 96-well plate. Add 50 µL of Tyrode's Buffer containing various concentrations of cromolyn sodium (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

Controls:

-

Spontaneous Release: Add 50 µL of buffer only (no antigen).

-

Total Release: Add 50 µL of lysis buffer to determine the total cellular histamine content.

-

-

Antigen Challenge: Initiate degranulation by adding 50 µL of antigen (DNP-HSA) at an optimal concentration (e.g., 100 ng/mL) to all wells except the spontaneous and total release controls.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Sample Collection: Carefully collect the supernatants for histamine quantification.

4.4 Histamine Quantification (ELISA Method)

-

Follow the instructions provided with a commercial histamine ELISA kit.[15]

-

Briefly, add the collected supernatants and standards to the wells of the ELISA plate.

-

Perform the subsequent incubation, washing, and substrate addition steps as per the manufacturer's protocol.

-

Read the absorbance on a microplate reader at the specified wavelength.

4.5 Data Analysis

-

Calculate the concentration of histamine in each sample using the standard curve.

-

Determine the percentage of histamine release for each condition using the following formula: % Histamine Release = [(Sample Value - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

-

Plot the percentage of histamine release against the log concentration of cromolyn sodium to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the key signaling events initiated by allergen cross-linking of IgE on the mast cell surface, leading to degranulation, and highlights the inhibitory action of Cromolyn Sodium.

Caption: IgE-mediated signaling cascade in mast cells and the inhibitory site of Cromolyn Sodium.

Experimental Workflow for Histamine Release Assay

This diagram outlines the sequential steps of the in vitro histamine release assay described in Section 4.0.

Caption: Step-by-step workflow for the in vitro mast cell histamine release assay.

Conclusion

Cromolyn sodium serves as a cornerstone therapeutic for the prophylactic treatment of allergic diseases, distinguished by its mechanism as a mast cell stabilizer.[5][8] Its ability to inhibit the release of histamine and other inflammatory mediators is rooted in its capacity to block the influx of extracellular calcium, a critical trigger in the IgE-mediated degranulation pathway.[9][10] The quantitative data and detailed experimental protocols provided herein offer a framework for researchers to further investigate and characterize the activity of cromolyn and novel antiallergic agents targeting this fundamental mechanism of allergic response.

References

- 1. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]

- 2. Mast cell - Wikipedia [en.wikipedia.org]

- 3. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. macsenlab.com [macsenlab.com]

- 8. What is Cromolyn Sodium used for? [synapse.patsnap.com]

- 9. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The relationship between Ca++ ions and a protein specific to cromolyn in the degranulation of mast cells and basophils in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discover.library.noaa.gov [discover.library.noaa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. novamedline.com [novamedline.com]

Antiallergic Agent-1 (AA-1): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the target identification and validation process for "Antiallergic agent-1" (AA-1), a novel compound with significant potential in the treatment of allergic conditions. AA-1 has been identified as a potent and highly selective inverse agonist of the Histamine H1 Receptor (H1R), a key mediator in the allergic response. This guide details the in vitro and in vivo studies that have elucidated its mechanism of action and confirmed its preclinical efficacy. All quantitative data are presented in standardized tables, and key experimental protocols and signaling pathways are described in detail to facilitate reproducibility and further investigation.

Target Identification: High-Affinity and Selective Binding to H1R

The primary molecular target of AA-1 was identified through a series of competitive radioligand binding assays. These assays were performed to determine the binding affinity of AA-1 for the human Histamine H1 Receptor and to assess its selectivity against other relevant G-protein coupled receptors (GPCRs) involved in allergic and inflammatory responses.

Receptor Binding Affinity

Membrane preparations from cells expressing the target receptors were incubated with a specific radioligand and varying concentrations of AA-1. The ability of AA-1 to displace the radioligand was measured to determine its inhibitory constant (Ki). Results demonstrate that AA-1 binds to the H1R with high affinity in the low nanomolar range.

Receptor Selectivity Profile

To assess the selectivity of AA-1, its binding affinity was determined for a panel of receptors, including muscarinic (M1), adrenergic (α1), and other histamine receptor subtypes. The data, summarized in Table 1, show a significantly higher affinity for H1R, indicating a high degree of selectivity. This profile suggests a reduced likelihood of off-target side effects commonly associated with less selective antihistamines.

Table 1: Receptor Binding Profile of this compound (AA-1)

| Receptor Target | Radioligand | Ki (nM) for AA-1 |

| Histamine H1 | [³H]-pyrilamine | 2.1 ± 0.3 |

| Histamine H2 | [¹²⁵I]-iodoaminopotentidine | > 10,000 |

| Histamine H3 | [³H]-Nα-methylhistamine | > 10,000 |

| Muscarinic M1 | [³H]-pirenzepine | 1,500 ± 80 |

| Adrenergic α1 | [³H]-prazosin | 2,200 ± 150 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Target Validation: In Vitro Functional Activity

Following the identification of H1R as the primary target, functional assays were conducted to characterize the pharmacological activity of AA-1. These experiments confirmed that AA-1 acts as an inverse agonist, a mechanism that stabilizes the inactive state of the receptor, thereby reducing its basal activity even in the absence of histamine.[1][2][3]

H1R-Mediated Calcium Mobilization

Activation of the H1R, which couples to the Gq alpha subunit, initiates a signaling cascade that results in the release of intracellular calcium.[4][5][6] A calcium mobilization assay was used to measure the ability of AA-1 to inhibit this signaling pathway in HEK293 cells stably expressing the human H1R. AA-1 demonstrated a dose-dependent inhibition of histamine-induced calcium flux, with a potent IC50 value, as shown in Table 2.

Table 2: Functional Inhibition of Histamine-Induced Calcium Mobilization

| Compound | IC50 (nM) |

| This compound (AA-1) | 5.8 ± 0.7 |

| Reference Antihistamine | 25.4 ± 3.1 |

| IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response induced by histamine. Data are mean ± SD (n=3). |

H1R Signaling Pathway

The Histamine H1 receptor is coupled to an intracellular G-protein (Gq) that activates the phospholipase C (PLC) signaling pathway.[4][7] Histamine binding activates Gq, which in turn stimulates PLC to hydrolyze PIP2 into IP3 and DAG.[5] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to downstream cellular responses characteristic of an allergic reaction. AA-1, as an inverse agonist, binds to the H1R and stabilizes its inactive conformation, preventing Gq activation and subsequent signaling.[1][2]

Target Validation: In Vivo Efficacy

To confirm the therapeutic potential of AA-1, its efficacy was evaluated in a well-established murine model of allergic rhinitis. This model mimics the key symptoms of the human disease, including sneezing and nasal rubbing.

Ovalbumin-Induced Allergic Rhinitis Model

BALB/c mice were sensitized with intraperitoneal injections of ovalbumin (OVA) and subsequently challenged with intranasal administration of OVA to induce an allergic response.[8][9] AA-1 was administered orally prior to the final OVA challenge. The frequency of sneezing and nasal rubbing was recorded for 30 minutes post-challenge.

Symptom Reduction in Allergic Rhinitis Model

As summarized in Table 3, oral administration of AA-1 resulted in a significant and dose-dependent reduction in the number of sneezes and nasal rubs compared to the vehicle-treated control group. These findings provide strong evidence of AA-1's antiallergic effects in a relevant in vivo setting.

Table 3: Efficacy of AA-1 in a Murine Model of Allergic Rhinitis

| Treatment Group | Dose (mg/kg, p.o.) | Sneezing Frequency (counts/30 min) | Nasal Rubbing Frequency (counts/30 min) |

| Vehicle Control | - | 45.2 ± 5.8 | 110.5 ± 12.3 |

| AA-1 | 1 | 28.1 ± 4.2 | 75.4 ± 9.1 |

| AA-1 | 3 | 12.5 ± 2.9 | 38.6 ± 6.5 |

| AA-1 | 10 | 4.3 ± 1.5 | 15.2 ± 3.8 |

| Data are presented as mean ± SD for n=8 mice per group. p.o. = oral administration. |

Experimental Workflow for In Vivo Studies

The workflow for the ovalbumin-induced allergic rhinitis model involves several key stages, from sensitization of the animals to the final assessment of symptoms and collection of samples for biomarker analysis.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Membrane Preparation: HEK293 cells stably expressing the human H1R are harvested and homogenized in a cold lysis buffer (50mM Tris-HCl, 5mM MgCl2, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.[10]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains membrane protein (10-20 µg), [³H]-pyrilamine (a radioligand for H1R, at a final concentration equal to its Kd), and varying concentrations of the test compound (AA-1) or vehicle.[11]

-

Incubation: The plates are incubated for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor and is subtracted from the total binding to calculate specific binding. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.[10]

Calcium Mobilization Assay

-

Cell Culture: HEK293 cells stably expressing the human H1R are seeded into 96-well, black-walled, clear-bottom plates and cultured overnight to form a confluent monolayer.[12]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. This allows the dye to enter the cells.[13]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of AA-1 are added to the wells, followed by a sub-maximal concentration of histamine to stimulate the H1R.[14][15]

-

Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically in real-time. The binding of calcium to the dye results in an increase in fluorescence, which is proportional to the intracellular calcium concentration.[12]

-

Data Analysis: The increase in fluorescence following histamine addition is measured. The inhibitory effect of AA-1 is calculated as a percentage of the control response (histamine alone). IC50 values are determined by plotting the percent inhibition against the log concentration of AA-1 and fitting the data to a four-parameter logistic equation.

Conclusion

The comprehensive data presented in this guide strongly support the identification and validation of the Histamine H1 Receptor as the primary molecular target of this compound. AA-1 demonstrates high-affinity, selective binding to H1R and functions as a potent inverse agonist, effectively inhibiting the receptor's signaling pathway. Furthermore, in vivo studies have confirmed its efficacy in a relevant animal model of allergic rhinitis. These findings establish AA-1 as a promising lead candidate for the development of a new generation of antiallergic therapeutics with a potentially superior efficacy and safety profile.

References

- 1. longdom.org [longdom.org]

- 2. Inverse agonist - Wikipedia [en.wikipedia.org]

- 3. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Establishment and characterization of an experimental mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiallergic Agent-1 and its Role in Type I Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type I hypersensitivity reactions, mediated by immunoglobulin E (IgE) and mast cells, are central to the pathophysiology of allergic diseases. The aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface triggers a complex signaling cascade, leading to the release of inflammatory mediators. This guide provides a detailed technical overview of a novel therapeutic candidate, "Antiallergic agent-1," an orally bioavailable small molecule developed as a potent inhibitor of this process. Through its targeted inhibition of Src family kinases, this compound effectively suppresses mast cell degranulation and demonstrates significant efficacy in preclinical models of allergic inflammation. This document outlines the agent's mechanism of action, presents key quantitative data, details experimental protocols for its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Type I Hypersensitivity and the Role of Src Family Kinases

Type I hypersensitivity is an immediate allergic reaction that occurs within minutes of re-exposure to an allergen in a sensitized individual. The process is initiated when an allergen cross-links IgE antibodies bound to the FcεRI on the surface of mast cells and basophils. This cross-linking triggers the activation of a cascade of intracellular signaling molecules, leading to degranulation—the release of pre-formed mediators such as histamine and proteases from cytoplasmic granules—and the synthesis of newly formed lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines.

Src family kinases, a group of non-receptor tyrosine kinases, play a critical role in the initial stages of FcεRI-mediated signaling. Upon receptor aggregation, Src family kinases such as Lyn, Fyn, and Lck are activated and phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI. This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, propagates the downstream signaling events that ultimately lead to mast cell degranulation and the inflammatory response. Given their pivotal role, Src family kinases represent a key therapeutic target for the inhibition of allergic reactions.

This compound: A Potent Src Family Kinase Inhibitor

This compound is a novel compound from an o-aminopyridinyl alkyne series, identified through phenotypic screening for its ability to inhibit mast cell degranulation[1]. Further optimization led to the development of this highly potent and orally bioavailable agent. Preliminary kinase profiling has identified Src family kinases as potential targets for this compound, providing a mechanistic basis for its observed anti-allergic effects[1].

Mechanism of Action

This compound exerts its anti-allergic effects by inhibiting the activity of Src family kinases, which are essential for the initiation of the FcεRI signaling cascade in mast cells. By blocking the phosphorylation of key downstream signaling proteins, this compound effectively abrogates the signals required for mast cell degranulation and the release of inflammatory mediators. This targeted inhibition prevents the amplification of the allergic response at a very early stage. The agent has been shown to regulate the activation of FcεRI-mediated downstream signaling proteins in IgE/antigen-stimulated mast cells[1].

Quantitative Data

The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| In Vitro Assay | Cell Line/Target | IC50 Value | Reference |

| Mast Cell Degranulation | RBL-2H3 cells | 2.54 nM | [1] |

| Mast Cell Degranulation | Peritoneal Mast Cells (PMCs) | 48.28 nM | [1] |

Table 1: In Vitro Potency of this compound in Mast Cell Degranulation Assays.

| In Vivo Model | Metric | Efficacy | Reference |

| Passive Systemic Anaphylaxis (PSA) | Reduction in hypothermia | Significant | [1] |

| House Dust Mite (HDM)-induced Pulmonary Allergic Inflammation | Reduction in inflammatory markers | Significant | [1] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Allergy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's effects.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Cell Line: Rat basophilic leukemia (RBL-2H3) cells or primary peritoneal mast cells (PMCs).

Protocol:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight. For PMCs, isolate cells from the peritoneal cavity of rodents and use them immediately.

-

Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 12-16 hours at 37°C.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

β-Hexosaminidase Activity Measurement:

-

Incubate an aliquot of the supernatant with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Total Release Control: Lyse a separate set of untreated cells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.

-

Calculation: Express the percentage of β-hexosaminidase release as a fraction of the total release after subtracting the spontaneous release from unstimulated cells.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a well-established in vivo assay to evaluate the effect of anti-allergic compounds on IgE-mediated mast cell degranulation in the skin.

Animal Model: Male BALB/c mice (6-8 weeks old).

Protocol:

-

Sensitization: Passively sensitize the mice by intradermally injecting 50 ng of anti-DNP-IgE into the right ear pinna. Inject the left ear with saline as a control.

-

Compound Administration: After 24 hours, administer this compound or vehicle control orally.

-

Antigen Challenge: One hour after compound administration, intravenously inject 100 µg of DNP-HSA mixed with 1% Evans blue dye.

-

Evaluation: After 30 minutes, sacrifice the mice and excise the ear tissues.

-

Dye Extraction: Incubate the ear tissue in formamide at 63°C overnight to extract the Evans blue dye.

-

Quantification: Measure the absorbance of the extracted dye at 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro mast cell degranulation assay.

Caption: Workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.

Conclusion

This compound represents a promising new therapeutic candidate for the treatment of Type I hypersensitivity-related disorders. Its potent and specific inhibition of Src family kinases effectively blocks the initial signaling events in mast cell activation, leading to a profound suppression of degranulation and allergic inflammation in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this novel antiallergic agent. The favorable in vivo efficacy and oral bioavailability of this compound highlight its potential as a valuable lead compound for future drug discovery efforts in the field of allergy and immunology[1].

References

Pharmacological Profile of Antiallergic Agent-1 (Fexofenadine)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Antiallergic agent-1, identified as Fexofenadine, is a second-generation antihistamine that serves as a major active metabolite of terfenadine.[1] It is characterized by its selective peripheral H1-receptor antagonist activity.[2] This agent is widely utilized for the symptomatic relief of seasonal allergic rhinitis in individuals aged two years and older, as well as for the management of chronic idiopathic urticaria in patients as young as six months.[3] Unlike first-generation antihistamines, Fexofenadine exhibits minimal ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Fexofenadine, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and safety, supported by detailed experimental methodologies and visual representations of key pathways.

Mechanism of Action

Fexofenadine functions as an inverse agonist of the histamine H1 receptor.[3] By binding to and stabilizing the inactive conformation of the H1 receptor, it prevents the binding of histamine. This action blocks the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, such as interleukins, from mast cells and basophils.[3] The inhibition of these pathways mitigates the classic symptoms of allergic reactions, including pruritus, rhinorrhea, and watery eyes.[3]

Beyond its primary antihistaminic activity, Fexofenadine has demonstrated a broader anti-inflammatory profile. It has been shown to inhibit the production of various inflammatory mediators, including leukotrienes (LTC₄, LTD₄, LTE₄), prostaglandins (PGE₂, PGF₂α), and thromboxane.[4] Furthermore, it can inhibit cyclo-oxygenase 2 (COX-2) and the generation of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[4] Fexofenadine also downregulates the expression of adhesion molecules such as ICAM-1, ELAM-1, and VCAM-1, and chemokines like RANTES, I-TAC, MDC, and TARC, which are crucial for the recruitment of inflammatory cells.[4][5]

Pharmacokinetics

Fexofenadine is rapidly absorbed following oral administration, with its pharmacokinetics remaining linear for oral doses up to a total daily dose of 240 mg.[2]

Absorption and Distribution

-

Absorption: Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours post-administration.[3][6] The absolute bioavailability is approximately 33%.[3][6] Co-administration with fruit juices, such as grapefruit, orange, or apple juice, can significantly reduce the absorption and bioavailability of Fexofenadine.[6] High-fat meals have also been shown to decrease its absorption.[1]

-

Distribution: Fexofenadine is 60% to 70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[2][7] The volume of distribution is reported to be between 5.4 and 5.8 L/kg.[6]

Metabolism and Elimination

-

Metabolism: Fexofenadine undergoes minimal hepatic metabolism, with approximately 5% of the total oral dose being metabolized.[1][2]

-

Elimination: The primary routes of elimination are biliary and renal.[3] Approximately 80% of an administered dose is recovered in the feces, and about 11% is found in the urine.[2][3] The mean elimination half-life is approximately 14.4 hours.[2][7]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~33% | [3][6] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [3][6] |

| Plasma Protein Binding | 60% - 70% | [2][7] |

| Volume of Distribution (Vd) | 5.4 - 5.8 L/kg | [6] |

| Metabolism | ~5% of total dose | [1][2] |

| Elimination Half-Life (t½) | ~14.4 hours | [2][7] |

| Primary Route of Excretion | Feces (~80%), Urine (~11%) | [2][3] |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Fexofenadine in treating seasonal allergic rhinitis and chronic idiopathic urticaria.

Seasonal Allergic Rhinitis

A meta-analysis of eight randomized, double-blind, placebo-controlled clinical trials involving 3,532 patients showed that Fexofenadine significantly reduced the daily reflective total symptom scores (TSS) compared to placebo.[8] Another meta-analysis of 12 studies confirmed these findings, showing a significant reduction in the 12-hour reflective TSS in patients treated with Fexofenadine.[9]

| Clinical Endpoint | Fexofenadine Treatment Group | Placebo Group | Statistical Significance | Reference |

| Change in 12-hr reflective Total Symptom Score (TSS) | Significant reduction | - | p < 0.0001 | [9] |

| Change in Morning Instantaneous TSS | Significant reduction | - | p = 0.0005 | [9] |

| Reduction in Nasal Congestion Score | Significant reduction | - | p < 0.00001 | [8] |

| Reduction in Rhinorrhea Score | Significant reduction | - | p < 0.00001 | [8] |

| Reduction in Sneezing Score | Significant reduction | - | p < 0.00001 | [8] |

Chronic Idiopathic Urticaria

In a 4-week, multicenter, placebo-controlled study of 439 patients with chronic idiopathic urticaria, Fexofenadine at doses of 20, 60, 120, and 240 mg twice daily was statistically superior to placebo in reducing the mean pruritus score, the mean number of wheals, and the mean total symptom score.[10] Doses of 60 mg twice daily or greater were found to be most effective.[10]

Safety and Tolerability

Fexofenadine is generally well-tolerated, with a favorable safety profile.[1]

Adverse Events

The most commonly reported adverse events in clinical trials include headache, back and muscle pain, nausea, drowsiness, and menstrual cramps.[1] The incidence of these events is generally comparable to that observed with placebo.[9][11] In pediatric populations, the most frequent adverse events reported were cough, upper respiratory tract infection, fever, and otitis media in children aged 6 to 11 years, and fatigue in children aged 6 months to 5 years.[1]

| Adverse Event | Fexofenadine Incidence | Placebo Incidence | Reference |

| Headache | Similar to placebo | Similar to placebo | [9] |

| Vomiting (children 6 months - 2 years) | 5.6% - 14.1% | 13.6% | [12] |

| Overall Treatment-Emergent Adverse Events (children 6 months - 2 years) | 35.2% - 40.0% | 48.2% | [12] |

Cardiovascular Safety

Fexofenadine does not exhibit the cardiotoxic effects associated with some other antihistamines.[6] Studies have shown no clinically significant effects on the QT interval, even at doses multiple times higher than the recommended therapeutic dose.[13]

Experimental Protocols

In Vitro Dissolution Study

-

Objective: To determine the in vitro release profile of Fexofenadine from a given formulation.

-

Methodology:

-

The study is conducted using a USP Type II dissolution apparatus (paddle method).

-

The dissolution medium is 900 mL of a specified buffer, such as phosphate buffer (pH 7.4).

-

The temperature of the dissolution medium is maintained at 37 ± 0.5°C.

-

The paddle speed is set to a specified rate, for example, 25 rpm.

-

A sample of the Fexofenadine formulation is introduced into the dissolution vessel.

-

Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

-

The concentration of Fexofenadine in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14][15]

-

In Vivo Efficacy Study in a Rat Model of Allergic Reaction

-

Objective: To evaluate the in vivo efficacy of Fexofenadine in a preclinical model.

-

Methodology:

-

Healthy albino rats are used for the study, following approval from an Institutional Animal Ethics Committee.[16]

-

Animals are divided into different treatment groups: a control group receiving a placebo (e.g., distilled water) and experimental groups receiving varying doses of Fexofenadine or other antihistamines.[16]

-

The test substances are administered orally via an orogastric tube at a specified time before the induction of the allergic response.[16]

-

An allergic reaction can be induced, for example, by administering a systemic anaphylaxis-inducing agent like compound 48/80.[17]

-

The efficacy of the treatment is assessed by measuring specific outcomes, such as the potentiation of phenobarbitone-induced sleeping time as an indicator of sedative effects, or by scoring the severity of the anaphylactic reaction.[16][17]

-

Data are statistically analyzed using appropriate tests, such as an unpaired t-test or ANOVA, to compare the outcomes between the different treatment groups.[16]

-

Conclusion

Fexofenadine ("this compound") possesses a well-defined pharmacological profile, characterized by its selective H1-receptor antagonism, favorable pharmacokinetic properties, and a broad spectrum of anti-inflammatory activities. Its clinical efficacy in the management of allergic rhinitis and chronic idiopathic urticaria is well-established through numerous robust clinical trials. The favorable safety profile, particularly its non-sedating nature and lack of cardiotoxicity, makes it a valuable therapeutic option for a wide range of patients. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar antiallergic agents.

References

- 1. Fexofenadine - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Fexofenadine hydrochloride in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. effects-of-fexofenadine-and-other-antihistamines-on-components-of-the-allergic-response - Ask this paper | Bohrium [bohrium.com]

- 6. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review [mdpi.com]

- 7. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Update meta-analysis on the efficacy and safety issues of fexofenadine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A double-blind, placebo-controlled trial of fexofenadine HCl in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety and tolerability of fexofenadine hydrochloride, 15 and 30 mg, twice daily in children aged 6 months to 2 years with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 14. mdpi.com [mdpi.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 17. Quality by Design for the Development and Analysis of Enhanced In-Situ Forming Vesicles for the Improvement of the Bioavailability of Fexofenadine HCl in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Evaluation of Antiallergic agent-1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Antiallergic agent-1 is a novel small molecule inhibitor designed to mitigate Type I hypersensitivity reactions. The primary mechanism of allergic response involves the activation of mast cells and basophils, which degranulate and release a cascade of inflammatory mediators, including histamine and cytokines, upon exposure to an allergen.[1][2] This application note provides detailed protocols for evaluating the efficacy of this compound in a cellular context using the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation and allergic responses.[3][4] The described assays quantify the agent's ability to inhibit mast cell degranulation and the release of pro-inflammatory cytokines.

Proposed Mechanism of Action

The allergic cascade is typically initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells.[1][5] This event triggers a complex intracellular signaling pathway, leading to the release of pre-formed mediators stored in granules (degranulation) and the synthesis of new inflammatory molecules like cytokines and leukotrienes.[2] this compound is hypothesized to interfere with this pathway, potentially by inhibiting key signaling kinases such as Syk, thereby preventing downstream activation and cellular response.

Caption: IgE-mediated mast cell activation pathway and the proposed inhibitory target of this compound.

Experimental Workflow

The overall process for evaluating this compound involves three main stages: determining the appropriate non-cytotoxic concentration range, assessing the agent's effect on mast cell degranulation, and measuring its impact on cytokine release.

Caption: General experimental workflow for testing this compound in RBL-2H3 cells.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the concentration range of this compound that is non-toxic to RBL-2H3 cells, ensuring that subsequent results are not due to cytotoxicity. The MTS assay is used to measure metabolic activity as an indicator of cell viability.[3]

Materials:

-

RBL-2H3 cells

-

Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

96-well tissue culture plates

-

MTS reagent

-

Microplate reader (490 nm absorbance)

Methodology:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete MEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Treatment: Prepare serial dilutions of this compound in complete MEM. Remove the old media from the cells and add 100 µL of the diluted agent to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the no-treatment control: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker for mast cell degranulation.[4][6]

Materials:

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate)

-

Triton X-100 (for cell lysis)

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)

Methodology:

-

Seeding and Sensitization: Seed RBL-2H3 cells (2 x 10⁵ cells/well in a 24-well plate) and sensitize them with 0.1 µg/mL anti-DNP IgE for 24 hours.[3]

-

Washing: Gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

-

Treatment: Add 200 µL of Tyrode's buffer containing various non-toxic concentrations of this compound (determined from Protocol 1) or vehicle control. Incubate for 1 hour at 37°C.

-

Stimulation: Trigger degranulation by adding 20 µL of DNP-BSA antigen (final concentration 0.1 µg/mL). For the negative control, add buffer only. For the positive control (total release), add 20 µL of 0.5% Triton X-100. Incubate for 1 hour at 37°C.

-

Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Enzymatic Reaction: Add 50 µL of pNAG substrate solution (1 mM in citrate buffer, pH 4.5) to each well containing supernatant. Incubate for 1 hour at 37°C.

-

Stopping Reaction: Stop the reaction by adding 200 µL of stop solution.

-

Measurement: Read the absorbance at 405 nm.

-

Calculation: Release (%) = (Absorbance_Sample - Absorbance_NegativeControl) / (Absorbance_PositiveControl - Absorbance_NegativeControl) * 100 Inhibition (%) = (1 - (Release%_Agent1 / Release%_VehicleControl)) * 100

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines, such as Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RBL-2H3 cells, anti-DNP IgE, DNP-BSA

-

This compound

-

Commercially available ELISA kits for rat IL-4 and TNF-α

Methodology:

-

Cell Culture and Treatment: Follow steps 1-4 from Protocol 2, but extend the post-stimulation incubation time to 6-24 hours to allow for cytokine synthesis and secretion.[4]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.

-

ELISA Procedure: Carefully collect the supernatant and perform the ELISA for IL-4 and TNF-α according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate.

-

Measurement: Read the absorbance at the wavelength specified by the ELISA kit manufacturer (usually 450 nm).

-

Calculation: Calculate the concentration of each cytokine (pg/mL) by plotting a standard curve using recombinant cytokine standards. Determine the percent inhibition relative to the vehicle-treated, antigen-stimulated control.

Data Presentation

The following tables present hypothetical data for the in vitro evaluation of this compound.

Table 1: Effect of this compound on RBL-2H3 Cell Viability

| Concentration (µM) | Mean Absorbance (490 nm) | Std. Deviation | Cell Viability (%) |

|---|---|---|---|

| Control | 1.254 | 0.08 | 100.0 |

| 0.1 | 1.248 | 0.07 | 99.5 |

| 1 | 1.233 | 0.09 | 98.3 |

| 10 | 1.211 | 0.06 | 96.6 |

| 50 | 1.159 | 0.11 | 92.4 |

| 100 | 0.615 | 0.05 | 49.0 |

Table 2: Inhibition of β-Hexosaminidase Release by this compound

| Treatment | Concentration (µM) | β-Hexosaminidase Release (%) | Inhibition (%) |

|---|---|---|---|

| Control (No Antigen) | - | 5.2 | - |

| Vehicle + Antigen | - | 68.5 | 0.0 |

| This compound | 0.1 | 55.1 | 21.2 |

| This compound | 1 | 32.7 | 56.7 |

| This compound | 10 | 15.3 | 83.7 |

| This compound | 50 | 9.8 | 92.9 |

IC₅₀ for β-Hexosaminidase inhibition was calculated to be approximately 0.85 µM.

Table 3: Inhibition of Cytokine Release by this compound

| Treatment | Conc. (µM) | TNF-α (pg/mL) | TNF-α Inhibition (%) | IL-4 (pg/mL) | IL-4 Inhibition (%) |

|---|---|---|---|---|---|

| Vehicle + Antigen | - | 850.4 | 0.0 | 452.1 | 0.0 |

| This compound | 1 | 412.2 | 51.5 | 211.6 | 53.2 |

| This compound | 10 | 125.9 | 85.2 | 65.3 | 85.6 |

| This compound | 50 | 58.1 | 93.2 | 31.2 | 93.0 |

This compound demonstrates potent, dose-dependent inhibition of both TNF-α and IL-4 release.

References

- 1. IgE and non-IgE-mediated pathways in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Antiallergic Effect of the Alpha-Cyclodextrin Moringin Complex in Rat Basophilic Leukaemia (RBL-2H3) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways Critical for AIlergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antiallergic Agent-1

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the in vivo use of "Antiallergic agent-1," a mast cell stabilizer. For the purpose of providing concrete experimental details, this document leverages published data on cromolyn sodium, a well-characterized mast cell stabilizer, as a proxy for this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals working on novel antiallergic therapies. Included are summaries of effective dosages in various murine models of allergy, detailed experimental protocols for inducing and assessing allergic inflammation, and methodologies for key analytical endpoints.

Mechanism of Action

This compound is a mast cell stabilizer. Its mechanism of action involves the inhibition of mast cell degranulation, a critical event in the initiation of type I hypersensitivity reactions.[1] Upon exposure to an allergen, cross-linking of IgE receptors (FcεRI) on the surface of mast cells triggers a signaling cascade that leads to the release of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and various cytokines.[1] this compound prevents the release of these mediators, thereby mitigating the clinical manifestations of allergic reactions.[1] It is important to note that this agent is effective for prophylaxis and does not possess bronchodilatory or antihistaminic activity, making it unsuitable for the treatment of acute allergic episodes.[1]

References

Application Notes and Protocols: "Antiallergic Agent-1" Solution Preparation, Storage, and In Vitro Characterization

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

"Antiallergic Agent-1" is a potent and selective second-generation histamine H1 receptor antagonist. Its mechanism of action involves the inhibition of the H1 receptor, which is a G-protein-coupled receptor (GPCR) that plays a central role in allergic reactions.[1] Activation of the H1 receptor by histamine triggers a signaling cascade that results in the classic symptoms of allergy.[1][2] By blocking this interaction, "this compound" effectively mitigates these symptoms. These application notes provide detailed protocols for the preparation, storage, and quality control of "this compound" solutions, as well as a method for its in vitro characterization.

2. Solution Preparation

The accurate preparation of "this compound" solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the steps for preparing both stock and working solutions.

2.1. Solubility

Prior to solution preparation, it is essential to understand the solubility of "this compound". The following table summarizes its solubility in various common laboratory solvents.

| Solvent | Solubility (mg/mL) | Reference |

| Water | >100 (freely soluble) | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | [4] |

| Dimethyl Sulfoxide (DMSO) | ~12 | [4] |

| Ethanol | Slightly soluble | [3][5][6][7] |

| Methanol | Soluble | [3] |

| Acetonitrile | Soluble | [5][6][7] |

2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh the required amount of "this compound" powder using a calibrated analytical balance.

-

Dissolving: Add the appropriate volume of high-purity DMSO to the powder.

-

Mixing: Vortex or sonicate the solution until the "this compound" is completely dissolved.[8]

-

Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[4]

2.3. Protocol for Preparing an Aqueous Working Solution

For most cell-based assays, it is recommended to dilute the DMSO stock solution into an aqueous buffer to a final concentration where the amount of residual organic solvent is insignificant, as organic solvents may have physiological effects at low concentrations.[4]

-

Thawing: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration.

-

Mixing: Gently mix the solution by pipetting or inverting the tube.

-

Usage: Use the freshly prepared aqueous solution for experiments immediately. It is not recommended to store aqueous solutions for more than one day.[4]

2.4. Experimental Workflow for Solution Preparation

Caption: Workflow for the preparation of "this compound" solutions.

3. Storage and Stability

Proper storage is crucial to maintain the integrity and activity of "this compound".

| Form | Storage Condition | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [4] |

| DMSO Stock Solution (10 mM) | -20°C | At least 6 months | [9] |

| Aqueous Working Solution | 4°C | Not recommended for more than one day | [4] |

Forced degradation studies have shown that "this compound" is unstable in strong acidic and oxidative conditions.[10] It is relatively stable in basic conditions.[10]

4. Quality Control: Verifying Concentration and Purity by HPLC

To ensure the quality of the prepared solutions, High-Performance Liquid Chromatography (HPLC) can be employed to verify the concentration and purity of "this compound".

4.1. HPLC Method

A reverse-phase HPLC method is suitable for the analysis of "this compound".[10][11][12]

| Parameter | Condition | Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm | [8][12][13] |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with pH adjustment | [8][12] |

| Flow Rate | 1.0 mL/min | [8][13] |

| Detection | UV at 229-232 nm | [4][8][12][13] |

| Injection Volume | 20 µL | [8][13] |

| Linearity Range | 1-150 µg/mL | [8][10][13] |

4.2. Protocol for HPLC Analysis

-

Standard Preparation: Prepare a series of standard solutions of "this compound" of known concentrations in the mobile phase.[10]

-

Sample Preparation: Dilute an aliquot of the prepared stock or working solution with the mobile phase to a concentration within the linear range of the assay.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of the sample solution by comparing its peak area to the calibration curve. Purity can be assessed by the presence of any degradation peaks.

4.3. Experimental Workflow for HPLC Quality Control

Caption: Workflow for the quality control of "this compound" solutions by HPLC.

5. Application Protocol: In Vitro Histamine H1 Receptor Binding Assay

A common application for "this compound" is to determine its binding affinity for the histamine H1 receptor. This can be achieved through a competitive radioligand binding assay.[14][15]

5.1. Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq-protein coupled receptor.[1] Upon histamine binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction.[1][16] "this compound" acts as an antagonist, blocking histamine from binding to the receptor and initiating this cascade.

Caption: "this compound" inhibits the H1 receptor signaling pathway.

5.2. Protocol for Competitive Binding Assay

This protocol is a general guideline and may require optimization based on the specific cell line and radioligand used.

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human histamine H1 receptor.[15]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

A fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine)

-

Increasing concentrations of unlabeled "this compound" (competitor)

-

Cell membrane homogenate

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki) of "this compound".

These application notes provide a comprehensive guide for the preparation, storage, quality control, and in vitro characterization of "this compound". Adherence to these protocols will ensure the generation of high-quality, reproducible data in research and development settings.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iosrphr.org [iosrphr.org]

- 9. researchgate.net [researchgate.net]

- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]

- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 13. ijpsr.com [ijpsr.com]

- 14. Histamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Histamine H1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic diseases such as rhinitis, urticaria, and asthma are mediated in large part by the activation of the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR). Upon binding its endogenous ligand, histamine, the H1R activates the Gαq signaling cascade, leading to the release of intracellular calcium and the subsequent initiation of the inflammatory and allergic responses. Consequently, the discovery of novel H1R antagonists is a primary strategy for the development of new antiallergic therapeutics. High-Throughput Screening (HTS) provides a robust platform for rapidly evaluating large compound libraries to identify novel H1R antagonists. This document outlines the key principles, protocols, and data analysis workflows for HTS campaigns targeting the H1R, with a focus on a cell-based calcium mobilization assay.

Principle of Detection: H1R-Mediated Calcium Mobilization

The primary HTS method for Gq-coupled receptors like H1R is the measurement of intracellular calcium ([Ca2+]i) mobilization. In this assay, a cell line stably overexpressing the human H1R (e.g., HEK293/H1) is loaded with a calcium-sensitive fluorescent dye. The screening workflow for an antagonist is a two-addition process:

-

Antagonist Addition: Test compounds are added to the cells. If a compound is an H1R antagonist, it will bind to the receptor but not elicit a signal.

-

Agonist Challenge: A known H1R agonist, histamine, is added at a concentration that elicits a submaximal response (typically EC80).

In wells containing inactive compounds, the addition of histamine will trigger the H1R signaling cascade, leading to a sharp increase in intracellular calcium and a corresponding increase in fluorescence. In wells containing a potent H1R antagonist, the receptor will be blocked, and the subsequent addition of histamine will fail to produce a significant fluorescent signal. The degree of signal inhibition is directly proportional to the antagonist's activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the H1R signaling pathway and a typical HTS workflow for antagonist identification.

Caption: H1R Gq-coupled signaling pathway.

Caption: HTS workflow for H1R antagonist screening.

Data Presentation

The performance of an HTS assay and the potency of identified compounds are evaluated using several key metrics. A robust assay is characterized by a high Z'-factor and a significant signal-to-background ratio. The potency of antagonists is determined by their half-maximal inhibitory concentration (IC50).

| Parameter / Compound | Assay Type | Cell Line | Value | Reference |

| Assay Performance | ||||

| Z'-Factor | Calcium Mobilization | HEK293/H1R | > 0.5 (Typical) | [1] |

| Signal-to-Background (S/B) | Calcium Mobilization | CHO-M1 / HeLa | > 10 (Typical) | [1] |

| Agonist Potency | ||||

| Histamine (EC50) | Calcium Mobilization | HEK293/H1R | 19.7 nM | [2] |

| Reference Antagonist Potency (IC50) | ||||

| Pyrilamine | Calcium Mobilization | HEK293 (endogenous) | ~100 - 1000 nM | [3] |

| Desloratadine (Ki) | Radioligand Binding | N/A | 0.4 nM | [4] |

| Levocetirizine (Ki) | Radioligand Binding | N/A | 3 nM | [4] |

| Fexofenadine (Ki) | Radioligand Binding | N/A | 10 nM | [4] |

Note: IC50 values are highly dependent on assay conditions (e.g., agonist concentration). Ki (inhibitory constant) values from binding assays are provided for potency comparison.

Experimental Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay for H1R Antagonists

This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human Histamine H1 Receptor (e.g., GenScript, Cat. No. M00131).[2]

-

Culture Medium: DMEM, 10% FBS, 200 µg/ml Zeocin.[2]

-

Assay Plates: 384-well black-wall, clear-bottom microplates.

-

Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (Molecular Devices) or equivalent (e.g., Screen Quest™ Fluo-8®).[5][6]

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Probenecid: (if required by assay kit) to inhibit organic anion transporters.

-

Agonist: Histamine dihydrochloride (Sigma-Aldrich).

-

Control Antagonist: Pyrilamine maleate salt (Sigma-Aldrich).

-

Compound Plates: 384-well plates containing test compounds dissolved in DMSO.

Procedure:

-

Cell Plating:

-

Harvest HEK293/H1R cells using standard cell culture techniques.

-

Resuspend cells in culture medium to a density of 200,000 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.[6]

-

-

Dye Loading:

-

Compound Addition (Antagonist Screening):

-

Following dye incubation, allow plates to equilibrate to room temperature for at least 30 minutes.

-

Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of test compounds, control antagonist (e.g., Pyrilamine), and DMSO (vehicle control) from the compound plates to the assay plates.

-